

Technical Guide to 4-Methoxy-3-nitrophenol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-3-nitrophenol** (CAS No. 15174-02-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals. This document details its physicochemical properties, experimental protocols for its synthesis, and its applications in drug development, with a focus on its role as a precursor to bioactive molecules.

Core Properties and Data

4-Methoxy-3-nitrophenol is a yellow, solid organic compound. Its structure, featuring a methoxy, a nitro, and a hydroxyl group on a benzene ring, makes it a versatile building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic profile that influences its reactivity.

Quantitative Data Summary

The key physicochemical properties of **4-Methoxy-3-nitrophenol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₄	[1]
Molecular Weight	169.13 g/mol	[1]
CAS Number	15174-02-4	[1]
Appearance	Yellow Solid	[2]
Melting Point	78-80 °C	[3]
Boiling Point	340.5 °C (at 760 mmHg)	
Solubility	Low in water; Soluble in many organic solvents (alcohols, esters, ethers)	[2]
Purity	≥97% (Typical)	[4]

Synthesis and Experimental Protocols

While the direct nitration of 4-methoxyphenol is a common route to nitrated methoxyphenols, this section provides a detailed protocol for the synthesis of **4-Methoxy-3-nitrophenol** via the hydrolysis of its acetate precursor, a method with a well-documented procedure.

Protocol 1: Synthesis via Hydrolysis of 4-Methoxy-3-nitrophenyl acetate

This protocol details the base-catalyzed hydrolysis of 4-methoxy-3-nitrophenyl acetate to yield **4-Methoxy-3-nitrophenol**.^[3]

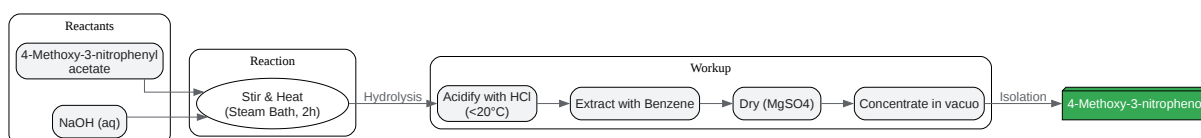
Materials:

- 4-methoxy-3-nitrophenyl acetate (61 g, 0.29 mol)
- Sodium hydroxide (NaOH) (34.68 g, 0.87 mol)
- Deionized water (500 mL)

- Concentrated hydrochloric acid (HCl) (87 mL)
- Benzene (1500 mL total)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A mixture of 4-methoxy-3-nitrophenyl acetate (61 g) and sodium hydroxide (34.68 g) in 500 mL of water is stirred and heated on a steam bath for 2 hours.
- The reaction solution is then cooled, and carefully acidified with 87 mL of concentrated HCl, ensuring the temperature is maintained below 20°C through external cooling (e.g., an ice bath).
- The acidified solution is transferred to a separatory funnel and extracted three times with benzene (500 mL each time).
- The combined benzene extracts are dried over anhydrous MgSO_4 .
- The drying agent is removed by filtration.
- The benzene is removed from the filtrate by concentration in vacuo (rotary evaporation).
- The resulting solid is collected, yielding approximately 33 g of **4-Methoxy-3-nitrophenol** with a melting point of $78\text{-}80^\circ\text{C}$.^[3]



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Synthesis of **4-Methoxy-3-nitrophenol** via Hydrolysis.

Applications in Drug Development

4-Methoxy-3-nitrophenol is a valuable intermediate in pharmaceutical research, primarily because its nitro group can be readily reduced to an aniline.^[5] This resulting 3-amino-4-methoxyphenol structure is a common pharmacophore found in various bioactive molecules. It serves as a scaffold for building more complex compounds with potential therapeutic properties, including antimicrobial and anti-inflammatory activities.^[6]

Protocol 2: General Procedure for Nitro Group Reduction

This protocol describes a common method for the reduction of an aromatic nitro group to an amine using tin(II) chloride, a standard procedure applicable to **4-Methoxy-3-nitrophenol** for the synthesis of its corresponding aniline derivative.

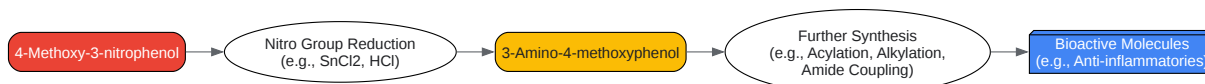
Materials:

- **4-Methoxy-3-nitrophenol**
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol or Ethyl Acetate (as solvent)
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

- Dissolve **4-Methoxy-3-nitrophenol** in ethanol or ethyl acetate in a round-bottom flask.
- Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

- Slowly add concentrated HCl while stirring. The reaction is often exothermic and may require cooling.
- Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Carefully neutralize the excess acid by slowly adding a saturated solution of sodium hydroxide until the solution is basic. A precipitate of tin salts will form.
- Filter the mixture to remove the tin salts.
- Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methoxyphenol.
- Further purification can be achieved by column chromatography or recrystallization.



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